4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetyl group, a furan ring, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the hydroxypropyl group: The hydroxypropyl group is introduced via nucleophilic substitution or addition reactions.
Acetylation: The acetyl group is added using acetyl chloride or acetic anhydride under acidic or basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Alternatively, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-acetyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(17)12-2-4-14(5-3-12)22(19,20)16-8-6-15(18)13-7-9-21-10-13/h2-5,7,9-10,15-16,18H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSQCPHCMYYXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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